1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione
Description
1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione is a chemical compound with a complex structure that includes a piperidinedione core substituted with a bromobutyl and dimethyl groups.
Properties
CAS No. |
84951-42-8 |
|---|---|
Molecular Formula |
C11H18BrNO2 |
Molecular Weight |
276.17 g/mol |
IUPAC Name |
1-(4-bromobutyl)-4,4-dimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2)7-9(14)13(10(15)8-11)6-4-3-5-12/h3-8H2,1-2H3 |
InChI Key |
QQCSGYBVHXFEFG-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCBr)C |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCBr)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione typically involves the reaction of a piperidinedione derivative with a bromobutyl reagent under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromobutyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutyl group may play a role in binding to these targets, while the piperidinedione core can influence the overall activity of the compound. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione can be compared with other similar compounds, such as:
2,6-Piperidinedione, 1-(4-chlorobutyl)-4,4-dimethyl-: Similar structure but with a chlorine atom instead of bromine.
2,6-Piperidinedione, 1-(4-iodobutyl)-4,4-dimethyl-: Similar structure but with an iodine atom instead of bromine.
2,6-Piperidinedione, 1-(4-methylbutyl)-4,4-dimethyl-: Similar structure but with a methyl group instead of bromine. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
